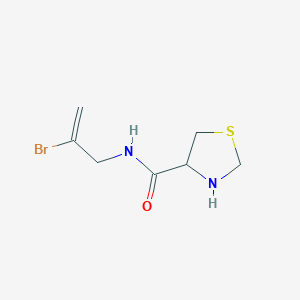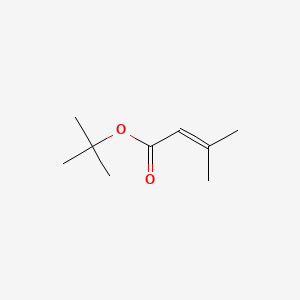
N-(2-Bromoallyl)thiazolidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Bromoallyl)thiazolidine-4-carboxamide: is a heterocyclic compound that features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromoallyl)thiazolidine-4-carboxamide typically involves the reaction of thiazolidine-4-carboxamide with 2-bromoallyl bromide under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or acetonitrile, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(2-Bromoallyl)thiazolidine-4-carboxamide can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The thiazolidine ring can be subjected to oxidation and reduction reactions, altering its chemical properties and reactivity.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate in DMF or acetonitrile.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of various substituted thiazolidine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidine derivatives.
Scientific Research Applications
Chemistry: N-(2-Bromoallyl)thiazolidine-4-carboxamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: Thiazolidine derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-Bromoallyl)thiazolidine-4-carboxamide is largely dependent on its interaction with biological targets. The thiazolidine ring can interact with various enzymes and receptors, modulating their activity. For instance, thiazolidine derivatives have been shown to inhibit enzymes like tyrosinase, which is involved in melanin biosynthesis . The bromine atom in the allyl group can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazole: Exhibits diverse biological activities, including antimicrobial and anticancer properties.
Thiazolidine-4-one: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness: N-(2-Bromoallyl)thiazolidine-4-carboxamide is unique due to the presence of the 2-bromoallyl group, which imparts distinct reactivity and potential biological activity. This makes it a versatile intermediate in organic synthesis and a promising candidate for drug development.
Properties
Molecular Formula |
C7H11BrN2OS |
|---|---|
Molecular Weight |
251.15 g/mol |
IUPAC Name |
N-(2-bromoprop-2-enyl)-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C7H11BrN2OS/c1-5(8)2-9-7(11)6-3-12-4-10-6/h6,10H,1-4H2,(H,9,11) |
InChI Key |
QZPSMFZLDKVXDP-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CNC(=O)C1CSCN1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-[4,4-bis(4-fluorophenyl)butyl]-4-(4-fluorophenoxy)-3,6-dihydro-2H-pyridine](/img/structure/B15201406.png)


![(((2R,3S,4R,5R)-5-(2,4-dioxo-5-((E)-3-(4-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)butanamido)prop-1-en-1-yl)-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)triphosphoric acid](/img/structure/B15201424.png)
